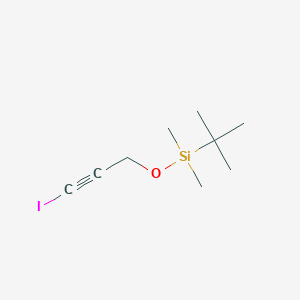
7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compounds I found are 4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline and 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline . Both of these compounds have a methoxyphenoxy group and a trifluoromethyl group attached to an aniline, but they differ in the positions of these groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For the similar compounds I found, the molecular weight is 283.25 . Other properties, such as solubility, melting point, and boiling point, would need to be determined experimentally.Applications De Recherche Scientifique
Fluorescence Properties
- Fluorescence in Organic Compounds : Suzuki–Miyaura reactions involving derivatives of 1,8-naphthyridine, including those with methoxyphenyl groups, showed that some compounds exhibit strong fluorescence, which is significant in the study of organic compounds and their electronic properties (Ehlers et al., 2013).
Synthesis and Structure
- Synthesis of Tris-naphthyridyl Compounds : Research on the synthesis of compounds containing 1,8-naphthyridine structures, including those with modifications like chloro and methyl groups, contributes to the understanding of their complex structures and potential applications in materials science (Gan et al., 2011).
Organic Chemistry and Polymer Synthesis
- Novel Synthesis Methods : Studies have focused on developing new methods for synthesizing various naphthyridine derivatives, including those with trifluoromethyl groups. These methods are crucial for advancing the field of organic chemistry and polymer science (Bonacorso et al., 2011).
Material Science and Engineering
- Development of Fluorinated Polyimides : The synthesis of novel fluorinated polyimides using 1,8-naphthyridine derivatives highlights their importance in the development of materials with unique properties such as low moisture absorption and high thermal stability (Hsiao et al., 2003).
Chemical Analysis and Detection Techniques
- Colorimetric Detection of Ions : The use of 1,8-naphthyridine-based conjugated polymers for the selective colorimetric detection of ions, such as iodide, demonstrates the compound's potential in chemical sensing and analysis (BoAli et al., 2018).
Propriétés
IUPAC Name |
7-(3-methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2/c1-26-9-3-2-4-10(7-9)27-14-6-5-11-12(16(18,19)20)8-13(17(21,22)23)24-15(11)25-14/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMSLVPFMCZRQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356899.png)




![ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B2356908.png)

![N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2356910.png)

![1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2356913.png)

![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2356921.png)
